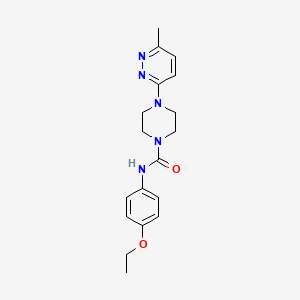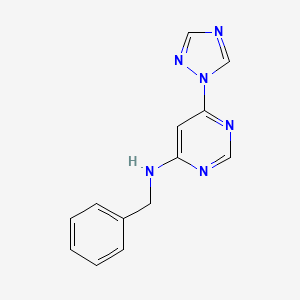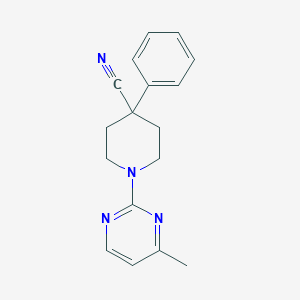![molecular formula C14H17N3OS B12247123 2-[(4-methylphthalazin-1-yl)sulfanyl]-N-propylacetamide](/img/structure/B12247123.png)
2-[(4-methylphthalazin-1-yl)sulfanyl]-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methylphthalazin-1-yl)sulfanyl]-N-propylacetamide is a chemical compound that belongs to the class of phthalazine derivatives This compound is characterized by the presence of a phthalazine ring, a sulfanyl group, and a propylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphthalazin-1-yl)sulfanyl]-N-propylacetamide typically involves the reaction of 4-methylphthalazin-1-yl sulfanyl chloride with N-propylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphthalazin-1-yl)sulfanyl]-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phthalazine ring can be reduced under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phthalazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has been investigated for its potential as an antitubercular agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure allows for applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-methylphthalazin-1-yl)sulfanyl]-N-propylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phthalazine and sulfanyl moieties. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- **N-(2-methylphenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide
- **(4-Methylphthalazin-1-yl)sulfanylacetic acid
Uniqueness
2-[(4-methylphthalazin-1-yl)sulfanyl]-N-propylacetamide is unique due to its specific combination of a phthalazine ring, a sulfanyl group, and a propylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H17N3OS |
|---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
2-(4-methylphthalazin-1-yl)sulfanyl-N-propylacetamide |
InChI |
InChI=1S/C14H17N3OS/c1-3-8-15-13(18)9-19-14-12-7-5-4-6-11(12)10(2)16-17-14/h4-7H,3,8-9H2,1-2H3,(H,15,18) |
InChI Key |
BIGJRFRWQFBECN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C(C2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-ethyl-5-fluoro-N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B12247046.png)
![1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine](/img/structure/B12247047.png)
![9-cyclopropyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B12247049.png)
![4-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline](/img/structure/B12247052.png)
![2-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12247057.png)
![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine](/img/structure/B12247064.png)
![N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12247082.png)

![4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine](/img/structure/B12247106.png)

![N-[(pyrazin-2-yl)methyl]quinazolin-4-amine](/img/structure/B12247116.png)

![3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(3-fluorophenyl)pyridazine](/img/structure/B12247121.png)
